An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-4-methyl-2-pentanone
An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-4-methyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxy-4-methyl-2-pentanone, a versatile organic solvent. The document details its key characteristics, spectroscopic data, and relevant experimental protocols for its synthesis and analysis. This information is intended to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.
Chemical and Physical Properties
4-Methoxy-4-methyl-2-pentanone, also known as Pentoxone, is a clear, colorless liquid. It is characterized by the presence of both a ketone and an ether functional group, which dictates its chemical reactivity and solvent properties. Below is a summary of its key physical and chemical properties.
Table 1: Physical and Chemical Properties of 4-Methoxy-4-methyl-2-pentanone
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.18 g/mol | [1] |
| CAS Number | 107-70-0 | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 147-163 °C at 760 mmHg | [1] |
| Melting Point | -30 °C | [1] |
| Flash Point | 48 °C (118.4 °F) | [2] |
| Density | 0.89 g/mL | [3] |
| Vapor Pressure | 3.16 mmHg at 25 °C | [1] |
| Solubility in Water | Insoluble | [1] |
| Autoignition Temperature | 400 °C | [1] |
Spectroscopic Data
The structural features of 4-Methoxy-4-methyl-2-pentanone have been well-characterized by various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments within the molecule.
Table 2: ¹H NMR Spectral Data for 4-Methoxy-4-methyl-2-pentanone
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.1 | Singlet | 3H | CH₃ (ketone) |
| ~2.6 | Singlet | 2H | CH₂ |
| ~1.2 | Singlet | 6H | (CH₃)₂ |
| ~3.2 | Singlet | 3H | OCH₃ |
Note: Predicted chemical shifts based on typical values for similar functional groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.
Table 3: ¹³C NMR Spectral Data for 4-Methoxy-4-methyl-2-pentanone
| Chemical Shift (ppm) | Assignment |
| ~208 | C=O (ketone) |
| ~75 | C(CH₃)₂ |
| ~52 | CH₂ |
| ~49 | OCH₃ |
| ~32 | CH₃ (ketone) |
| ~24 | C(CH₃)₂ |
Note: Predicted chemical shifts based on typical values for similar functional groups. Actual values can be found in resources like ChemicalBook.[4]
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 4: IR Spectral Data for 4-Methoxy-4-methyl-2-pentanone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1715 | Strong | C=O stretch (ketone) |
| ~2970, 2930, 2830 | Medium-Strong | C-H stretch (alkane) |
| ~1100 | Strong | C-O stretch (ether) |
| ~1365 | Medium | C-H bend (gem-dimethyl) |
Note: Predicted wavenumbers based on typical values for these functional groups. Experimental spectra are available from sources like ChemicalBook and SpectraBase.[5][6]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be observed at m/z = 130. Common fragmentation patterns would involve cleavage alpha to the carbonyl group and loss of alkoxy or alkyl groups.
Experimental Protocols
Synthesis of 4-Methoxy-4-methyl-2-pentanone via Michael Addition
The synthesis of 4-Methoxy-4-methyl-2-pentanone is typically achieved through the Michael addition of methanol (B129727) to mesityl oxide.[1] The reaction is generally base-catalyzed.
Materials:
-
Mesityl oxide
-
Methanol (anhydrous)
-
Sodium methoxide (B1231860) (catalyst)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard reflux and distillation glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous methanol.
-
Carefully add a catalytic amount of sodium methoxide to the methanol and stir until dissolved.
-
Cool the methanolic sodium methoxide solution in an ice bath.
-
Slowly add mesityl oxide to the cooled solution with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 4-Methoxy-4-methyl-2-pentanone.
Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of 4-Methoxy-4-methyl-2-pentanone can be assessed using reverse-phase HPLC.[2]
Instrumentation:
-
HPLC system with a UV detector
-
Newcrom R1 or C18 column
Mobile Phase:
-
Acetonitrile (MeCN)
-
Water
-
Phosphoric acid (for standard detection) or formic acid (for MS-compatible detection)
Procedure:
-
Prepare the mobile phase by mixing the components in the desired ratio.
-
Degas the mobile phase prior to use.
-
Set the column temperature and flow rate.
-
Prepare a dilute solution of the 4-Methoxy-4-methyl-2-pentanone sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the elution of the compound using a UV detector.
-
The retention time and peak purity can be used to assess the identity and purity of the sample.
Reactivity and Applications
The reactivity of 4-Methoxy-4-methyl-2-pentanone is governed by its ketone and ether functional groups.
-
Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack. It can undergo reactions such as reduction to the corresponding secondary alcohol, and condensation reactions at the alpha-carbon.
-
Ether Reactivity: The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.
Its primary application is as a solvent for a variety of resin coatings.[1] Its moderate boiling point and good solvency for many organic materials make it a useful component in paints, lacquers, and other formulations.
Safety Information
4-Methoxy-4-methyl-2-pentanone is a flammable liquid and vapor. It may be harmful if inhaled and can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood.
Conclusion
This technical guide has summarized the key chemical and physical properties, spectroscopic data, and experimental protocols for 4-Methoxy-4-methyl-2-pentanone. The provided information aims to be a valuable resource for researchers and professionals in understanding and utilizing this compound in various scientific and industrial applications.
References
- 1. 4-Methoxy-4-methyl-2-pentanone | C7H14O2 | CID 7884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-4-methyl-2-pentanone | SIELC Technologies [sielc.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 4-METHOXY-4-METHYL-2-PENTANONE(107-70-0) 13C NMR spectrum [chemicalbook.com]
- 5. 4-METHOXY-4-METHYL-2-PENTANONE(107-70-0) IR Spectrum [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
